molecular formula C8H5ClF4 B1504913 (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene CAS No. 426-56-2

(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B1504913
CAS No.: 426-56-2
M. Wt: 212.57 g/mol
InChI Key: JKJXXNHFJPMNTD-UHFFFAOYSA-N
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Description

“(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene” is a chemical compound with the molecular formula C8H5ClF4 . It is a partially halogenated chlorofluorocarbon (CFC) that is currently employed as an alternative to CFCs with a high ozone depletion potential .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a 1-chloro-1,2,2,2-tetrafluoroethyl group attached to it . The molecule contains a total of 18 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.572 Da . Other properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the search results .

Scientific Research Applications

Environmental Remediation and Bacterial Degradation

Research has shown that certain chlorobenzenes can be dechlorinated under anaerobic conditions by specialized bacteria, which is crucial for the bioremediation of toxic and persistent environmental contaminants. Strain CBDB1, for example, is capable of reductive dechlorination of higher chlorinated benzenes to less chlorinated forms, which can then be further broken down by aerobic bacteria, indicating a potential pathway for the environmental remediation of chlorinated compounds (Adrian et al., 2000).

Advanced Material Synthesis

Chlorinated and fluorinated benzenes are utilized in the synthesis of advanced materials. For instance, tetraphenylethene-containing compounds, which include structures related to chlorinated and fluorinated benzenes, have been synthesized for applications such as fluorescent photopatterning, optical limiting, and explosive detection due to their aggregation-induced emission properties (Hu et al., 2012).

Organic Synthesis and Catalysis

Chlorinated and fluorinated benzenes serve as key intermediates in organic synthesis and catalysis. For example, selective and effective iodination of benzene derivatives bearing bulky alkyl groups has been achieved, indicating the role of such compounds in synthesizing highly specific organic molecules (Stavber et al., 2002).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, which can be related to the chemistry of fluorinated benzenes, have shown promise in luminescence sensing and pesticide removal. These MOFs are capable of selectively and sensitively detecting environmental contaminants and trapping harmful substances, highlighting their potential in environmental monitoring and purification processes (Zhao et al., 2017).

Fluorine-Containing Polymers

Research into highly fluorinated monomers for the synthesis of soluble, hydrophobic, low dielectric polyethers suggests applications in areas requiring materials with specific thermal and electrical properties. Such studies underscore the role of fluorinated benzene derivatives in creating advanced polymer materials with unique characteristics (Fitch et al., 2003).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling “(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene”. It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(1-chloro-1,2,2,2-tetrafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXXNHFJPMNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699379
Record name (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-56-2
Record name (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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